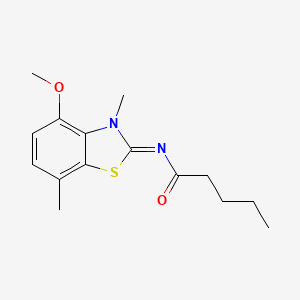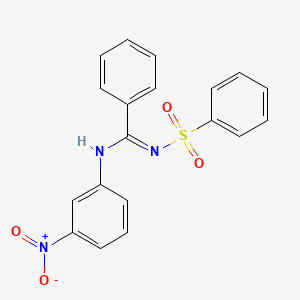![molecular formula C16H9ClIN3O3S B2945352 5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330201-23-5](/img/structure/B2945352.png)
5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as "CITB" and is used as a research tool in various biological studies. CITB is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Crystal Engineering and Molecular Design
Molecular tapes mediated by hydrogen bonds and halogen bonds are foundational for crystal engineering, offering insights into the design of complex structures. In the context of 5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, such interactions are crucial for understanding crystal packing and molecular assembly. The study of crystal engineering with hydrogen and halogen bonds elucidates the role of these interactions in creating molecular tapes, which are essential for the structural organization within crystals. This understanding is pivotal for designing new materials with specific properties, including pharmaceutical compounds where molecular arrangement affects drug efficacy and stability (Saha, Nangia, & Jaskólski, 2005).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds provide a foundation for understanding the chemical and physical properties of 5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide derivatives. Through the synthesis and X-ray diffraction analysis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, researchers can gain insights into the molecular structure, which aids in the development of compounds with desired biological activities. Such studies contribute to the field of drug design, where understanding the structure-property relationship is essential for creating more effective and targeted therapeutic agents (He, Yang, Hou, Teng, & Wang, 2014).
Biological Activity and Pharmacological Evaluation
The exploration of novel derivatives for pharmacological applications is a critical aspect of medicinal chemistry. For instance, the design, synthesis, and evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists highlight the potential therapeutic applications of such compounds. These derivatives, including those structurally related to 5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, have been shown to possess considerable anticonvulsant activity. This research provides valuable insights into the development of new drugs for the treatment of neurological disorders, showcasing the importance of chemical synthesis in discovering new therapeutic agents (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Drug Metabolism and Mutagenicity Studies
The investigation into the metabolism and mutagenicity of related compounds provides essential data for understanding the safety profile of new drugs. Studies on compounds like GW9662, a 2-chloro-5-nitro-N-phenylbenzamide derivative, reveal the importance of assessing bacterial mutagenicity and pharmacokinetic profiles before clinical application. These studies help identify metabolic pathways that could lead to the formation of active or toxic metabolites, thereby informing the development of safer pharmaceuticals (Kapetanovic, Lyubimov, Kabirova, Kabirov, Rasay, Swezey, Green, & Kopelovich, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClIN3O3S/c17-10-3-6-14(21(23)24)12(7-10)15(22)20-16-19-13(8-25-16)9-1-4-11(18)5-2-9/h1-8H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHBLKDDMTVAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClIN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B2945270.png)
![4-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2945271.png)
![(2-Chlorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2945272.png)
![N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2945274.png)

![N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide](/img/structure/B2945276.png)


![(2-Furylmethyl)[(2-methyl-5-nitrophenyl)sulfonyl]amine](/img/structure/B2945281.png)

![3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2945286.png)


![Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2945292.png)